molecular formula C11H10O2 B7772390 6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one

6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one

Cat. No.: B7772390
M. Wt: 174.20 g/mol
InChI Key: WCZAJCMJYBFDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydro-2H-indeno[5,6-b]furan-3(5H)-one (CAS Number: 20895-52-7) is an organic compound with the molecular formula C 11 H 10 O 2 and a molecular weight of 174.20 g/mol . This fused bicyclic structure, which can also be referred to as 6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-one, serves as a versatile chemical scaffold in organic synthesis and drug discovery research . The indeno-furan structure is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. For instance, closely related 1,6-dihydro-2H-indeno[5,4-b]furan derivatives have been identified and characterized as a novel class of highly potent and MT 2 -selective melatonin receptor agonists, demonstrating the pharmacological relevance of this structural class . Furthermore, such polycyclic furan derivatives are often explored as alternative scaffolds to complex natural products like podophyllotoxin, simplifying the structure while retaining the potential for cytotoxic activity and informing structure-activity relationship (SAR) studies . Handling and Storage: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Recommended storage is sealed in a dry environment at 2-8°C . Please refer to the Safety Data Sheet for detailed hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-10-6-13-11-5-8-3-1-2-7(8)4-9(10)11/h4-5H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZAJCMJYBFDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 6,7 Dihydro 2h Indeno 5,6 B Furan 3 5h One

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) and Indene (B144670) Moieties

The furan ring in 6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one is a key site for electrophilic aromatic substitution . Furan itself is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. rsc.org Electrophilic attack on benzofurans, a related structural motif, preferentially occurs at the C2 and C3 positions of the furan ring. chemicalbook.com For the title compound, the position adjacent to the oxygen atom within the furan ring is expected to be the primary site of electrophilic attack due to the stabilizing effect of the oxygen lone pair on the resulting carbocation intermediate. stackexchange.comechemi.compixel-online.net

Conversely, the indene moiety, specifically the carbonyl group at the 3-position, is the principal site for nucleophilic attack . The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles. quora.comoxfordsciencetrove.commasterorganicchemistry.comlibretexts.org This reactivity is fundamental to many of the functionalization strategies for this class of compounds.

MoietyType of ReactivityPreferred Site of AttackInfluencing Factors
FuranElectrophilic SubstitutionC2 (adjacent to oxygen)Electron-donating nature of the oxygen atom, stability of the intermediate carbocation. stackexchange.comechemi.compixel-online.net
Indene (Carbonyl)Nucleophilic AdditionC3 (carbonyl carbon)Electronegativity of the oxygen atom leading to a partial positive charge on the carbon. quora.com

Ring-Opening and Ring-Closure Reactions Involving the Furan Ring

The furan ring, particularly in its dihydro form, can undergo a variety of ring-opening and ring-closure reactions. These transformations are often initiated by acidic or basic conditions, or through the action of specific reagents. For instance, dihydrofurans can be susceptible to acid-catalyzed ring-opening, leading to the formation of dicarbonyl compounds or other functionalized acyclic structures. mdpi.com Cobalt-catalyzed enantioselective ring-opening reactions of 2,5-dihydrofurans have also been reported, yielding acyclic organozinc compounds that can be further functionalized. nih.govnih.gov

Conversely, ring-closure reactions are a cornerstone of furan synthesis. One-pot methodologies involving ring-closure and ring-opening sequences have been developed for the synthesis of highly substituted furan frameworks. rsc.org Such strategies often employ organo-base systems and proceed through intermediates that are amenable to cyclization.

Intramolecular Cyclization and Rearrangement Mechanisms

Intramolecular reactions are powerful tools for the construction of complex cyclic systems like this compound. These reactions benefit from favorable entropic factors and can lead to high yields and stereoselectivity.

Intramolecular Wittig Reactions in Indeno-Furan Formation

The intramolecular Wittig reaction is a well-established method for the synthesis of furans. This reaction involves the formation of a phosphorus ylide that subsequently reacts with a tethered carbonyl group to form the furan ring. While specific examples leading directly to this compound are not prevalent in the literature, the general applicability of this method to furan synthesis is widely recognized. The synthesis of indenofurans and benzofurans has been achieved through cascade reactions involving 1,6-addition and Dieckmann cyclization, which share mechanistic similarities with intramolecular condensations. rsc.org

Sigmatropic Rearrangements in Dihydroindeno-Furan Synthesis

Sigmatropic rearrangements are pericyclic reactions that involve the migration of a sigma bond across a pi system. These reactions are governed by orbital symmetry rules and can be thermally or photochemically induced. While direct application to the synthesis of the title compound is not extensively documented, sigmatropic rearrangements are known to be involved in the synthesis of various heterocyclic compounds. For instance, tandem intramolecular benzyne-furan cycloadditions have been utilized to generate substituted bisoxabenzonorbornadienes, which can be precursors to complex aromatic systems. nih.gov

Cycloaddition Reactions of this compound Precursors

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful methods for the construction of six-membered rings and can be employed in the synthesis of the indene portion of the target molecule. nih.govlibretexts.org The reaction of a suitable diene with a dienophile can lead to the formation of the cyclohexene (B86901) ring, which can then be further functionalized to form the indanone system. For example, the reaction of anilines, aromatic aldehydes, and indene in a eutectic mixture has been shown to produce indeno[2,1-c]quinolines in high yields via a [4+2] cycloaddition. nih.gov While not directly forming the target molecule, this illustrates the utility of cycloaddition reactions with indene derivatives. Both [4+2] and [2+2] cycloaddition reactions between 1,3-dienes and alkynes have been developed, offering routes to functionalized cyclohexadienes and cyclobutenes. nih.gov

Cycloaddition TypeReactantsProduct TypeRelevance to Synthesis
[4+2] Diels-AlderDiene + DienophileCyclohexene derivativeFormation of the indene core. nih.govlibretexts.org
[3+2] CycloadditionIndole-3-acrylate + p-benzoquinoneIndole-tethered benzofuran (B130515)Synthesis of benzofuran scaffolds. rsc.org
[2+2] Cycloaddition1,3-diene + AlkyneCyclobutene derivativeAlternative route to functionalized cyclic systems. nih.gov

Functionalization and Derivatization Strategies for this compound

The functionalization of this compound can be achieved by targeting the reactive sites within the molecule. As previously mentioned, the furan ring is susceptible to electrophilic substitution, allowing for the introduction of various substituents at the C2 position. rsc.org The carbonyl group of the indanone moiety is a prime target for nucleophilic addition reactions, which can be used to introduce a wide range of functional groups or to build more complex structures. libretexts.orgyoutube.com

Derivatization is a process used to modify a chemical compound to make it more suitable for analysis, for example, by gas chromatography. youtube.com For a molecule like this compound, derivatization could involve reactions such as silylation or esterification if suitable functional groups are present or introduced. youtube.com The synthesis of various benzofuranone derivatives has been reported, highlighting the accessibility of this structural motif for further chemical exploration. asianinstituteofresearch.orgoregonstate.educhemistryviews.org Benzofuran derivatives have shown a wide range of biological activities, which drives the interest in their synthesis and functionalization. rsc.orgnih.govnih.gov

Insufficient Research Data Available for this compound

A comprehensive review of available scientific literature reveals a significant lack of specific research data on the reactivity and mechanistic investigations of the chemical compound this compound. Consequently, it is not possible to provide a detailed and scientifically accurate article on its specific reactivity profiles as requested.

While the structural components of this compound—a dihydroindene scaffold fused to a furanone moiety—suggest potential areas of chemical reactivity, there is no published research that specifically details the regioselective functionalization of its indene portion or the targeted modifications of its furanone ring.

General principles of organic chemistry would predict that the aromatic portion of the indene scaffold could be susceptible to electrophilic aromatic substitution, with the directing effects governed by the existing substituents. The benzylic positions on the cyclopentane (B165970) ring could potentially undergo radical substitution or oxidation.

Similarly, the furanone moiety is known to participate in a variety of reactions. These can include nucleophilic attack at the carbonyl carbon, conjugate addition to the α,β-unsaturated system, and potential ring-opening reactions under acidic or basic conditions. However, without experimental data for this specific fused-ring system, any discussion of reaction pathways, regioselectivity, and mechanisms would be purely speculative.

Authoritative scientific databases and journals currently lack studies that would provide the detailed research findings and data necessary to construct the requested article with the required level of scientific rigor and accuracy. Further empirical research is needed to elucidate the chemical behavior of this particular compound.

Structure Activity Relationship Sar Studies of 6,7 Dihydro 2h Indeno 5,6 B Furan 3 5h One Derivatives

Systematic Structural Modifications and Their Impact on Biological Activities

Systematic structural modifications of the 6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one scaffold have been explored to delineate the key structural features required for biological activity. Research has primarily focused on the introduction of various substituents and heterocyclic rings to probe the electronic and steric requirements for optimal interaction with biological targets.

One notable study involved the hybridization of the tricyclic indeno[5,6-b]furan core with imidazole (B134444) and benzimidazole (B57391) moieties. nih.gov This approach aimed to combine the pharmacological profiles of both heterocyclic systems to develop novel antitumor agents. The synthesis of a series of these hybrid compounds and their subsequent in vitro evaluation against a panel of human tumor cell lines revealed critical SAR insights.

Key findings from these modifications include:

Importance of the Imidazole Moiety : The introduction of an imidazole ring was a crucial step in eliciting cytotoxic activity.

Role of the Benzimidazole Ring : The presence of a benzimidazole ring, in particular, was found to be vital for modulating the cytotoxic activity of the hybrid compounds. nih.gov

Substitution at the Imidazolyl-3-position : The nature of the substituent at the 3-position of the imidazolyl ring was shown to have a significant impact on potency. Specifically, the incorporation of a naphthylacyl group at this position was critical for enhancing the antitumor activity. nih.gov

For instance, hybrid compound 26 (specific structure not detailed in the abstract) was identified as the most potent compound against five human tumor cell lines, exhibiting greater activity than the established anticancer drug cisplatin. nih.gov In contrast, compound 18 (specific structure not detailed in the abstract) demonstrated greater selectivity towards breast carcinoma (MCF-7) and colon carcinoma (SW480). nih.gov These findings underscore the importance of systematic modifications in tuning both the potency and selectivity of the indeno-furan scaffold.

Influence of Substituent Effects on Biological Potency and Selectivity

The electronic and steric properties of substituents on the indeno-furan scaffold play a pivotal role in determining the biological potency and selectivity of its derivatives. While specific data on the this compound core is limited, general principles from related benzofuran (B130515) and furan-containing compounds can provide valuable insights.

For many heterocyclic anticancer agents, the introduction of specific functional groups can significantly alter their interaction with target proteins or DNA. For example:

Electron-donating and Electron-withdrawing Groups : The placement of electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., halogens, nitro) on the aromatic portions of the scaffold can influence the molecule's electronic distribution, affecting its binding affinity and reactivity.

Lipophilicity : The lipophilicity of the molecule, often modulated by the addition of alkyl or halogen substituents, can impact its ability to cross cell membranes and reach its intracellular target.

Hydrogen Bonding : The presence of hydrogen bond donors and acceptors is often crucial for specific interactions with biological targets. Modifications that introduce or remove these capabilities can drastically alter biological activity.

In the context of the indeno[5,6-b]furan-imidazole hybrids, the improved potency of derivatives bearing a naphthylacyl group suggests that a bulky, aromatic substituent at the imidazolyl-3-position is favorable for activity. nih.gov This could be due to enhanced π-π stacking interactions with the target or improved cellular uptake.

Pharmacophore Elucidation and Ligand Design Principles for Indeno-Furan Scaffolds

A hypothetical pharmacophore for an indeno-furan-based anticancer agent might include:

Aromatic/Hydrophobic Regions : The fused ring system of the indeno-furan core provides a rigid, hydrophobic scaffold that can engage in van der Waals and hydrophobic interactions with the target.

Hydrogen Bond Acceptors/Donors : The furan (B31954) oxygen and the ketone carbonyl group in the core structure can act as hydrogen bond acceptors. Modifications that introduce additional hydrogen bond donors or acceptors can enhance binding affinity and specificity.

Specific Recognition Moieties : As seen with the imidazole and benzimidazole hybrids, the addition of specific heterocyclic rings can provide key interaction points for target recognition. nih.gov

The design of new ligands based on the indeno-furan scaffold would involve identifying the key pharmacophoric features of known active compounds and using this information to guide the synthesis of novel derivatives with improved properties. This process often involves a combination of computational modeling and synthetic chemistry to optimize the lead compounds.

Comparative SAR Analyses with Analogous Fused Heterocyclic Systems

To better understand the SAR of the this compound scaffold, it is useful to compare it with analogous fused heterocyclic systems that have been investigated for similar biological activities.

Indeno[5,4-b]furan Derivatives: A notable comparison can be made with the isomeric 1,6-dihydro-2H-indeno[5,4-b]furan scaffold. Derivatives of this isomer have been designed and synthesized as potent and selective agonists for the MT₂ melatonin (B1676174) receptor. nih.gov In these studies, the indeno[5,4-b]furan scaffold was identified as a potent mimic of the 5-methoxy indole (B1671886) core of melatonin. The introduction of a cyclohexylmethyl group at the 7-position of this scaffold led to a highly potent and selective MT₂ ligand. nih.gov This highlights how a change in the fusion pattern of the furan ring (i.e., [5,6-b] vs. [5,4-b]) can dramatically alter the biological target and the corresponding SAR.

Benzofuran Derivatives: The broader class of benzofuran derivatives has been extensively studied for anticancer properties. SAR studies on various benzofuran analogues have revealed that substitutions at the C-2 and C-3 positions of the furan ring are often critical for cytotoxicity. The nature of the substituent, whether it be a simple functional group or a more complex heterocyclic ring, can significantly impact the mechanism of action and the potency of the compound.

By analyzing the SAR of these and other related heterocyclic systems, medicinal chemists can gain a more comprehensive understanding of the structural requirements for designing potent and selective therapeutic agents based on the indeno-furan scaffold.

Investigation of Biological Activities and Molecular Mechanisms of 6,7 Dihydro 2h Indeno 5,6 B Furan 3 5h One

Identification and Characterization of Molecular Targets

In the absence of biological activity data, the molecular targets of 6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one remain unknown.

Further research is required to elucidate the pharmacological profile of this specific indeno-furan derivative.

Elucidation of Cellular and Subcellular Mechanisms of Action

A detailed understanding of a compound's cellular and subcellular mechanisms of action is fundamental to pharmacology and drug discovery. This involves identifying the specific molecular targets with which the compound interacts, such as receptors, enzymes, or ion channels, and characterizing the subsequent effects on cellular processes. These processes can include signal transduction, gene expression, and apoptosis. Furthermore, determining the subcellular localization of a compound and its targets is crucial for a complete mechanistic picture.

Due to the absence of empirical studies on this compound, no information is available regarding its cellular or subcellular mechanisms. It is therefore not possible to provide data on its specific molecular interactions or its effects on cellular functions.

Pathway Analysis of Biological Responses

Pathway analysis is a critical step in understanding the broader biological impact of a compound. This involves mapping the known interactions of the compound's molecular targets to established biological pathways, such as metabolic, signaling, or gene regulatory networks. This analysis can predict the systemic effects of the compound and can help in identifying potential therapeutic applications or off-target effects.

Given that the molecular targets and cellular effects of this compound have not been elucidated, a pathway analysis of its biological responses cannot be performed.

While research on related chemical structures, such as other indenofuran and benzofuran (B130515) derivatives, has shown a variety of biological activities including antioxidant and anticancer properties, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence. The specific stereochemistry and functional group arrangement of a molecule are critical determinants of its biological activity.

Future research, including synthesis and comprehensive biological screening of this compound, is required to fill the current knowledge gap and to determine its potential pharmacological profile. Until such studies are conducted and published, any discussion of its biological activities or molecular mechanisms would be purely speculative.

Computational Chemistry and Theoretical Investigations of 6,7 Dihydro 2h Indeno 5,6 B Furan 3 5h One

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity Prediction

There is no specific data from quantum chemical calculations, such as Density Functional Theory (DFT) studies, for 6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one in the available literature. Such studies would be invaluable for determining its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for predicting the molecule's reactivity, stability, and potential reaction pathways.

Molecular Docking Simulations for Ligand-Target Interactions

Specific molecular docking studies involving this compound are not documented in the searched scientific reports. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations could elucidate its potential to interact with various biological targets, such as enzymes or receptors, which is a critical step in drug discovery.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

There are no specific molecular dynamics (MD) simulation studies reported for this compound. MD simulations provide detailed information on the conformational flexibility of a molecule and the kinetics of its binding to a target protein. This analysis would be essential for understanding the dynamic nature of the ligand-receptor interactions and for calculating binding free energies.

Predictive Modeling of Reaction Mechanisms and Transition States

Predictive modeling of reaction mechanisms and the identification of transition states for reactions involving this compound have not been specifically reported. These theoretical investigations are vital for understanding the underlying mechanisms of chemical transformations, predicting reaction outcomes, and designing novel synthetic routes.

Adsorption Modeling and Surface Interaction Studies

There is a lack of published research on the adsorption modeling and surface interaction of this compound. Such studies would be relevant for applications in materials science and catalysis, providing insights into how the molecule interacts with different surfaces and materials.

Applications of 6,7 Dihydro 2h Indeno 5,6 B Furan 3 5h One in Advanced Organic Synthesis and Drug Discovery

Role as a Key Synthetic Intermediate in the Preparation of Complex Bioactive Molecules

The rigid, tricyclic structure of the indeno-furan nucleus makes it an attractive starting point for the synthesis of intricate and biologically active compounds. Its utility as a synthetic intermediate is demonstrated in the preparation of a variety of molecules with potential therapeutic applications. For instance, the straightforward and environmentally friendly synthesis of indeno[1,2-b]furan-3-carboxylates has been achieved through the reaction of ninhydrin (B49086) with β-ketoesters. ju.edu.sa This method underscores the accessibility of the indeno-furan core for further chemical elaboration.

Derivatives of the indeno-furan scaffold serve as crucial precursors in multi-step synthetic sequences. A notable example is the use of (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine as a key intermediate in the preparation of optically pure indeno[5,4-b]furan derivatives. google.com The synthesis of such chirally active molecules is of paramount importance in pharmacology, where enantiomeric purity can be critical for both efficacy and safety.

The versatility of the indeno-furan scaffold is further highlighted by its incorporation into more complex molecular architectures. For example, a derivative of the target compound, 2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide, showcases how the core structure can be functionalized to introduce diverse chemical moieties, thereby expanding the range of accessible bioactive compounds.

Building Block Utility in the Synthesis of Pharmaceutical Agents

The indeno-furan motif is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This characteristic makes it a valuable building block in the design and synthesis of new pharmaceutical agents. The inherent structural features of indeno-furans allow for the spatial presentation of various functional groups in a well-defined manner, facilitating interactions with biological macromolecules.

A significant example of the indeno-furan scaffold's utility is in the development of melatonin (B1676174) receptor agonists. A series of 1,6-dihydro-2H-indeno[5,4-b]furan derivatives were designed and synthesized as highly potent and selective ligands for the MT₂ receptor. nih.gov This work identified the indeno-furan scaffold as a potent mimic of the 5-methoxy indole (B1671886) core of melatonin, leading to the discovery of a compound with a high affinity and selectivity for the MT₂ receptor. nih.gov This research demonstrates the potential of the indeno-furan core in the development of treatments for sleep disorders.

The following table summarizes the biological targets of selected indeno-furan derivatives:

Compound ClassBiological TargetPotential Therapeutic Application
1,6-dihydro-2H-indeno[5,4-b]furan derivativesMelatonin Receptor (MT₂)Sleep Disorders
Indeno-furanone compoundsNot SpecifiedInsecticidal, Acaricidal, Bactericidal

Development of Novel Chemical Entities Based on the Indeno-Furan Motif

The exploration of the chemical space around the indeno-furan nucleus has led to the development of novel chemical entities with diverse biological activities. The adaptability of the scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

A patent application has disclosed a series of indeno-furanone compounds with demonstrated insecticidal, acaricidal, and bactericidal bioactivities. This highlights the potential of the indeno-furan motif in the agrochemical sector, in addition to its applications in human health. The patent describes various substituted indeno-furanones, indicating that modifications to the core structure can tune the biological activity profile.

The development of these novel entities often involves the exploration of structure-activity relationships (SAR). For the MT₂-selective agonists, for example, the introduction of a cyclohexylmethyl group at a specific position on the indeno-furan scaffold was found to be crucial for achieving high selectivity. nih.gov Such SAR studies are essential for the rational design of new and improved therapeutic agents based on the indeno-furan motif.

The table below presents selected research findings on the bioactivity of indeno-furan derivatives:

DerivativeBioactivityResearch Finding
1,6-dihydro-2H-indeno[5,4-b]furan derivative with cyclohexylmethyl groupMT₂-selective agonistIdentified as a potent full agonist for the MT₂ subtype, demonstrating the involvement of MT₂ receptors in chronobiotic activity. nih.gov
Substituted Indeno-furanonesAcaricidal, insecticidal, and bactericidalCompounds exhibit biological activity at concentrations of 25–5000mg/L.

Contributions to Material Science Research (e.g., polymers, coatings)

While the primary focus of research on indeno-furan derivatives has been in the life sciences, there is emerging evidence of their potential in material science. The rigid and thermally stable nature of the indeno-furan scaffold makes it an interesting candidate for the development of advanced materials.

A related compound, 3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan, has been explored for its potential use in creating specialty polymers with enhanced thermal stability and optical properties. myskinrecipes.com Although detailed studies are not widely available, this suggests that the incorporation of the indeno-furan motif into polymer backbones could impart desirable physical properties.

Furthermore, the broader class of furan-based polymers and resins has been investigated for various applications, including coatings. Furan (B31954) resins, derived from furfuryl alcohol and furfural, can be cured to form thermosets with high thermal stability and resistance to chemical attack. wikipedia.org These resins have been explored as replacements for phenolic protective coatings, demonstrating good corrosion resistance when applied to aluminum. conicet.gov.ar While not directly involving the indeno-furan structure, this research provides a basis for the potential utility of furan-containing fused ring systems, such as 6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one, in the development of high-performance polymers and coatings. The inherent properties of the furan ring, when combined with the indene (B144670) structure, could lead to materials with unique and valuable characteristics.

Advanced Analytical Characterization and Spectroscopic Studies of 6,7 Dihydro 2h Indeno 5,6 B Furan 3 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one, both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environment, and their connectivity. The expected spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the furanone and cyclopentane (B165970) rings, and any protons on the dihydrofuran ring. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would be critical for assigning each proton to its specific position in the molecule.

¹³C NMR Spectroscopy: This would reveal the number of unique carbon atoms in the molecule and their electronic environments. Distinct signals would be expected for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the fused ring system. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques: To definitively establish the connectivity of atoms, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal proton-proton couplings, while HSQC would correlate directly bonded proton and carbon atoms. HMBC would provide information about longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hypothetical Valuee.g., de.g., 1HAromatic H
Hypothetical Valuee.g., de.g., 1HAromatic H
Hypothetical Valuee.g., te.g., 2HCH₂
Hypothetical Valuee.g., te.g., 2HCH₂
Hypothetical Valuee.g., se.g., 2HCH₂

Hypothetical ¹³C NMR Data Table

Chemical Shift (δ, ppm)Assignment
Hypothetical Value > 180C=O (Ketone)
Hypothetical Values 110-160Aromatic C
Hypothetical Values < 80Aliphatic C

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Hypothetical IR Data Table

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3000MediumC-H stretch (aromatic)
~3000-2850MediumC-H stretch (aliphatic)
~1740-1720StrongC=O stretch (five-membered ring ketone)
~1600, ~1475Medium-WeakC=C stretch (aromatic)
~1260-1000StrongC-O stretch (ether in furan (B31954) ring)

The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the ketone. The presence of aromatic and aliphatic C-H stretches, as well as the C-O stretch of the furan ring, would further confirm the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule.

Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. For this compound (C₁₁H₁₀O₂), the expected monoisotopic mass is approximately 174.0681 g/mol . The observation of this exact mass would confirm the molecular formula.

Fragmentation Pattern: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" that can help to confirm the structure. Expected fragments would arise from the loss of small molecules like CO, or from cleavages within the ring system.

Hypothetical Mass Spectrometry Data

m/zRelative Intensity (%)Possible Fragment Ion
174High[M]⁺
146Moderate[M - CO]⁺
Other ValuesVariesOther structural fragments

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of a sample and for separating it from any impurities or byproducts from a synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a non-volatile compound. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. A pure sample would ideally show a single peak in the chromatogram. The retention time of this peak would be characteristic of the compound under the specific analytical conditions (e.g., column type, mobile phase composition, flow rate).

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis. Similar to HPLC, a pure sample would exhibit a single peak. GC is often coupled with a mass spectrometer (GC-MS), which would allow for the simultaneous separation and mass analysis of the compound and any impurities.

Future Perspectives and Research Directions for 6,7 Dihydro 2h Indeno 5,6 B Furan 3 5h One Research

Exploring Novel Synthetic Pathways and Catalytic Systems

The efficient and sustainable synthesis of the 6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one core and its derivatives is paramount for enabling extensive research. Future investigations should focus on developing innovative synthetic methodologies that offer improvements in yield, selectivity, and environmental impact over existing routes.

Key research objectives in this area include:

Green Chemistry Approaches: Development of synthetic pathways that utilize eco-friendly solvents (e.g., deep eutectic solvents), renewable starting materials, and energy-efficient reaction conditions. nih.gov This aligns with the broader push towards sustainable chemical manufacturing.

Novel Catalytic Systems: Investigation into advanced catalytic systems could provide new avenues for constructing the indenofuran skeleton. This includes exploring the utility of heterogeneous catalysts for ease of separation and recycling, as well as homogeneous catalysts like palladium, ruthenium, and copper complexes known to facilitate complex C-H activation and annulation reactions. nih.gov

One-Pot Reactions: Designing multi-component, one-pot reactions would streamline the synthesis process, reducing the number of isolation and purification steps, thereby saving time, resources, and minimizing waste. nih.govmdpi.com

Catalyst-Free Synthesis: Exploring catalyst-free reaction conditions, potentially induced by microwave or photochemical activation, could offer alternative, cleaner synthetic routes. mdpi.com

Catalyst TypePotential Application in Indenofuran SynthesisRationale
Palladium-based Cross-coupling and C-H activation/annulation reactions.High efficiency in forming C-C and C-O bonds, crucial for ring formation. nih.gov
Ruthenium-based C-H alkenylation followed by oxygen-induced annulation.Enables direct functionalization of aromatic cores. nih.gov
Copper-based Catalyst for one-pot reactions involving aldehydes, amines, and alkynes.Cost-effective and versatile for constructing heterocyclic rings. nih.gov
Ionic Liquids (ILs) Can act as both solvent and catalyst, particularly in biomass conversion.Offers unique reactivity and potential for catalyst recycling. frontiersin.orgnih.gov
Zeolites Acid-catalyzed cyclization and rearrangement reactions.Shape-selective catalysis can lead to improved product selectivity. frontiersin.org

Deepening Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting outcomes. Future research should employ a combination of experimental and computational techniques to elucidate the intricate steps of these chemical processes.

Areas for focused investigation include:

In-situ Spectroscopic Analysis: Utilizing techniques like NMR and IR spectroscopy to monitor reaction progress in real-time can help identify transient intermediates and transition states.

Kinetic Studies: Performing detailed kinetic analyses will help to determine reaction orders, activation energies, and the influence of various parameters on the reaction rate, providing insight into the rate-determining steps.

Isotopic Labeling: Employing isotopically labeled starting materials can trace the pathways of atoms throughout a reaction, confirming proposed mechanistic routes.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate energetic barriers, and visualize transition state geometries, complementing experimental findings. jnu.ac.in Understanding plausible mechanisms, such as those analogous to the Paal-Knorr furan (B31954) synthesis or those involving oxidative dearomatization, will be key. nih.gov

Expanding the Scope of Biological Activity Profiling and Target Identification

While the indenofuran scaffold is present in some biologically active compounds, the specific pharmacological profile of this compound remains largely unexplored. A systematic and broad-based screening approach is necessary to uncover its therapeutic potential.

Future research should prioritize:

High-Throughput Screening (HTS): Screening a library of derivatives against a wide array of biological targets, including enzymes, receptors, and ion channels, to identify initial hits for various disease areas such as oncology, neurodegenerative disorders, and infectious diseases. Furan and benzofuran (B130515) derivatives have shown promise as anticancer agents and potent receptor agonists. nih.govmdpi.comnih.gov

Phenotypic Screening: Evaluating the effects of the compound in cell-based or whole-organism models to identify desired physiological outcomes without a preconceived target.

Target Identification and Validation: Once biological activity is confirmed, identifying the specific molecular target(s) is a critical step. nih.gov Modern techniques are essential for this process.

Target Identification MethodDescriptionApplication
Affinity-Based Pull-Down The compound is immobilized on a resin or tagged (e.g., with biotin) and used as "bait" to capture its binding partners from cell lysates. Captured proteins are identified by mass spectrometry. nih.govDirectly identifies proteins that physically interact with the compound.
CRISPR-Based Genetic Screens CRISPR-Cas9 technology is used to systematically knock out genes in a cell population. Cells that become resistant or sensitized to the compound can reveal its target or pathway. nih.govUncovers genetic dependencies and can identify targets that are difficult to purify.
Network Pharmacology Computational approaches are used to predict potential targets based on the compound's structure and known drug-target relationships, followed by experimental validation. mdpi.comHelps to prioritize experimental efforts and understand the compound's mechanism in a systems biology context.

Leveraging Advanced Computational Methods for Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering the ability to predict molecular properties and guide synthetic efforts. Applying these methods to this compound can accelerate the discovery of potent and selective analogs.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural features of indenofuran derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity. This "pharmacophore" can then be used to screen virtual libraries for new compounds with the desired features. nih.gov

Molecular Docking: Simulating the binding of indenofuran derivatives into the active site of a known biological target to predict binding affinity and orientation. This is particularly useful for structure-based drug design. nih.govpensoft.net

In Silico ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like profiles. nih.gov

Developing Structure-Based Design Strategies for Enhanced Biological Performance

Once a promising biological target for the this compound scaffold has been identified and structurally characterized (e.g., via X-ray crystallography or NMR), structure-based design can be employed to iteratively improve biological performance.

This research direction involves:

Co-crystallization Studies: Obtaining the crystal structure of the target protein in a complex with an indenofuran ligand to visualize the precise binding interactions.

Iterative Design and Synthesis: Using the structural information to design modifications to the indenofuran scaffold that enhance binding affinity, selectivity, and pharmacokinetic properties. This cycle of design, synthesis, and biological evaluation is central to lead optimization. nih.gov

Fragment-Based Drug Discovery (FBDD): Using small molecular fragments to probe the binding site of a target and then growing or linking these fragments to build a potent ligand, a strategy where the indenofuran core could serve as a starting point.

By systematically pursuing these research directions, the scientific community can fully elucidate the chemical and biological potential of this compound, paving the way for the development of new therapeutics and advanced materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one, and what analytical methods are used to confirm its structure?

  • Synthesis : A typical method involves acid-catalyzed cyclization of dihydroxyindenopyrrole derivatives. For example, concentrated H₂SO₄ (20 mol%) in acetic acid under reflux (80°C, 3 h) promotes ring closure . Multi-step approaches may include Friedel-Crafts acylation or palladium-catalyzed coupling for precursor synthesis .
  • Characterization :

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ confirm regiochemistry and substituent effects. For example, ketone carbonyl signals appear near δ 200–210 ppm in ¹³C NMR .
  • TLC Monitoring : Ethyl acetate/hexane (1:4) is used to track reaction progress .
  • Melting Point Analysis : Open capillary methods verify purity .

Q. What are the key physicochemical properties of this compound that influence its reactivity in organic reactions?

  • Molecular Formula : C₁₁H₁₀O₂ (MW 174.20) with a fused indene-furanone core .
  • Stability : Hygroscopic; requires storage in dry, sealed containers at 2–8°C to prevent hydrolysis or oxidation .
  • Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, acetone) due to the ketone and furan oxygen .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly when addressing stereochemical challenges?

  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., AlCl₃) to improve cyclization efficiency .
  • Temperature Control : Lower reaction temperatures (e.g., 60°C) may reduce side reactions like over-oxidation .
  • Chiral Resolutions : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol, followed by chiral HPLC to isolate enantiomers .

Q. What strategies resolve contradictions between experimental spectral data (e.g., NMR, IR) and computational predictions for this compound?

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry by determining the crystal structure .
  • Example Table :

Signal Type Observed δ (ppm) Calculated δ (ppm) Discrepancy Analysis
C=O (¹³C NMR)208.5210.2Solvent effects or crystal packing differences

Q. What mechanisms underlie the biological activity of furanone derivatives like this compound, and how can structure-activity relationships (SAR) be studied?

  • Mechanistic Insights : Furanones often inhibit bacterial quorum sensing or eukaryotic kinase pathways via Michael addition at the α,β-unsaturated ketone .
  • SAR Strategies :

  • Derivatization : Introduce substituents (e.g., halogens, alkyl groups) at positions 2, 5, or 7 to modulate electron density and steric effects .
  • In Silico Docking : Screen modified structures against target proteins (e.g., Staphylococcus aureus AgrC) using AutoDock Vina .

Q. How does the compound’s stability under acidic, basic, or thermal conditions impact experimental design in catalysis studies?

  • Acidic Conditions : Protonation of the ketone may lead to ring-opening; monitor via pH-controlled experiments (e.g., HCl/NaOH titration with in-situ IR) .
  • Thermal Stability : TGA/DSC analysis reveals decomposition thresholds (e.g., >200°C), guiding reaction temperature limits .
  • Catalytic Applications : Avoid strong bases in cross-coupling reactions to preserve the furanone scaffold .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.